Bismuth subgallate

説明

Historical Context of Bismuth Compounds in Therapeutics

Bismuth compounds have a long history in therapeutic medicine, particularly in the treatment of gastrointestinal ailments. google.comnih.gov The use of bismuth in medicine dates back to at least 1773. journalagent.com In the early 20th century, bismuth compounds were employed to treat conditions such as digestive disorders, sexually transmitted diseases (like syphilis), and burns. wikipedia.org "Milk of bismuth," a suspension of bismuth hydroxide (B78521) and bismuth subcarbonate, was used for gastrointestinal disorders. wikipedia.org Bismuth subnitrate and bismuth subcarbonate were also utilized in medicine. wikipedia.org The use of bismuth subsalicylate, a chemically similar compound to bismuth subgallate, as an oral remedy for gastric upset dates back to at least 1901. uwaterloo.cawikipedia.org Bismuth compounds were a mainstay for syphilis treatment from the 1920s until the advent of penicillin. wikipedia.org The administration of bismuth drugs in suppositories dates to the early 1940s. uwaterloo.ca Historically, this compound itself may have seen some use in the treatment of Helicobacter pylori infection. nih.govdrugbank.com

Current Academic Significance and Research Gaps

This compound continues to be of academic interest due to its multifaceted properties, including astringent, antimicrobial, and hemostatic effects, although some mechanisms are not yet fully elucidated. nih.govdrugbank.com Current research explores its potential in wound healing and as a hemostatic agent in surgical settings, such as otorhinolaryngology and dermatology. nih.govdrugbank.com Studies have investigated its effect on wound healing, with some suggesting it can induce macrophages to secrete growth factors, decrease lesion area, enhance granulation tissue formation and re-epithelialization, initiate collagen proliferation, accelerate blood vessel re-establishment, and restrict nitric oxide formation. nih.govdrugbank.com However, research findings are not always consistent; some experimental results indicate potential improvements in reducing operation time and blood loss when used as a hemostatic agent in tonsillectomies, while other studies in animal models have shown a negative influence on wound healing processes, delaying new vessel formation. nih.govdrugbank.comdrugbank.com

A significant research gap lies in fully understanding the precise mechanisms behind this compound's observed biological activities, particularly its antimicrobial and hemostatic actions. While studies suggest it can demonstrate antimicrobial effects against various gastrointestinal pathogens, the exact mechanisms require further investigation. nih.govdrugbank.com Similarly, while its astringent property is recognized and contributes to its hemostatic effect, the detailed process of how it facilitates clotting, potentially through the activation of Factor XII, needs more reliable experimental research. rjmp.com.roresearchgate.netbjorl.org The conflicting results regarding its effect on wound healing in different studies also highlight a need for further research to clarify the conditions and contexts in which it may be beneficial or detrimental. nih.govdrugbank.comdrugbank.com Furthermore, despite its historical and ongoing use, the exact structure and formula of this compound were only elucidated relatively recently in 2017, revealing it as a coordination polymer, which underscores the ongoing nature of fundamental research into this compound. mdpi.com

Scope and Objectives of the Academic Research

The scope of academic research on this compound encompasses its chemical synthesis, structural characterization, investigation of its physical and chemical properties, and the exploration of its biological activities at a mechanistic level. Objectives include elucidating the specific pathways and molecular targets involved in its antimicrobial and hemostatic effects, understanding its interaction with biological tissues and microorganisms, and resolving the discrepancies observed in wound healing studies. Research also aims to explore potential new applications based on its fundamental properties and to develop standardized methods for its analysis in biological materials, given the reported variations in current techniques. researchgate.net

Detailed Research Findings

Research into this compound has provided insights into its properties and effects:

Solubility: Practically insoluble in water and ethanol (B145695). Soluble with decomposition in mineral acids and in alkali hydroxide solutions. chemicalbook.com

Physical Appearance: Yellow colored, odorless powder that discolors upon exposure to sunlight. nih.govdrugbank.com

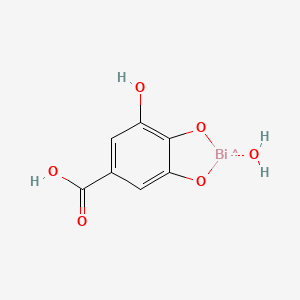

Structure: Determined to be a coordination polymer, [Bi(C6H2(O)3COOH)(H2O)]n·2nH2O, with gallate ligands chelating to bismuth cations. wikipedia.org

Antimicrobial Activity: Studies indicate activity against various gastrointestinal pathogens, including E. coli, Salmonella, Shigella, Vibrio cholera, Campylobacter jejuni, and H. pylori. nih.govdrugbank.com This effect may involve neutralizing colonic bacteria. drugbank.com

Hemostatic Activity: Possesses astringent properties and is being studied for hemostatic applications. nih.govdrugbank.com Research suggests potential activation of Factor XII. rjmp.com.roresearchgate.netbjorl.org Animal studies have shown a decrease in bleeding time and volume in rat tail bleeding models. researchgate.netresearchgate.netresearchgate.net However, some studies on oral mucosal wound healing in rats showed a negative influence, delaying new vessel formation. drugbank.com

Data Tables

Based on the search results, the following table summarizes some key chemical and physical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C7H5BiO6 | nih.govdrugbank.comwikipedia.org |

| Molecular Weight | 394.09 g/mol | nih.govdrugbank.comfishersci.no |

| Appearance | Yellow colored, odorless powder | nih.govdrugbank.comchemicalbook.com |

| Solubility (Water) | Practically insoluble in cold and hot water | chemicalbook.com |

| Solubility (Ethanol) | Practically insoluble in ethanol (96%) | chemicalbook.com |

| Decomposition Point | 223 °C (lit.) | chemicalbook.com |

| Density | 1.1 g/cm³ | wikipedia.org |

Another table can present data from a study investigating its hemostatic effect in a rat model:

Effect of this compound on Bleeding in Rat Tail Model

| Group | Bleeding Time (seconds) (Mean ± SD) | Bleeding Volume (milligram) (Mean ± SD) | Source |

| Saline (Control) | Significantly longer | Greater | researchgate.netresearchgate.net |

| Clopidogrel (B1663587) (Delayed Platelet Aggregation) | Significantly longer | Greater | researchgate.netresearchgate.net |

| Saline + this compound | Decreased significantly | Decreased significantly | researchgate.netresearchgate.net |

| Clopidogrel + this compound | Decreased significantly | Decreased significantly | researchgate.netresearchgate.net |

Note: Specific numerical values for mean and standard deviation were not consistently available across snippets, but the qualitative findings on significant differences are reported. researchgate.netresearchgate.net

Structure

2D Structure

特性

InChI |

InChI=1S/C7H6O5.Bi.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2,8-10H,(H,11,12);;1H2/q;+2;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCBNHDMGIZPQF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)O[Bi]O2)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BiO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046588 | |

| Record name | Bismuth subgallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in cold water and hot water. | |

| Record name | Bismuth subgallate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

99-26-3 | |

| Record name | Bismuth subgallate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth subgallate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3,2-Benzodioxabismole-5-carboxylic acid, 2,7-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth subgallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry and Structural Elucidation of Bismuth Subgallate

Advanced Spectroscopic and Diffraction Techniques for Structure Determination

The structural characterization of bismuth subgallate necessitated the application of advanced techniques capable of handling nanocrystalline materials and mitigating electron beam sensitivity.

Continuous Rotation Electron Diffraction Studies

Continuous Rotation Electron Diffraction (cRED), often coupled with sample cooling, proved instrumental in overcoming the limitations posed by the nanocrystalline nature and beam sensitivity of this compound chemistryviews.orgrsc.orgnih.govresearchgate.netrsc.orgrsc.orgdiva-portal.orgmdpi.comrsc.org. This technique allows for the collection of three-dimensional electron diffraction data from individual nanocrystals rsc.orgrsc.orgdiva-portal.org. By continuously rotating the crystal in the electron beam while collecting diffraction patterns, a comprehensive dataset can be obtained, enabling the determination of unit cell parameters, space group, and atomic coordinates rsc.org. The application of cooling during cRED data collection was crucial for preserving the structural integrity of the electron-beam-sensitive this compound crystals researchgate.netdiva-portal.orgrsc.org.

Three-Dimensional Electron Diffraction for Microporous Coordination Polymers

Three-dimensional electron diffraction (3D ED) techniques, including cRED, have emerged as powerful complements or alternatives to single-crystal X-ray diffraction for the structural analysis of nanocrystalline materials, including microporous coordination polymers diva-portal.orgmdpi.comrsc.orgresearchgate.netrsc.orgacs.orgdiva-portal.org. This compound has been identified as a one-dimensional microporous coordination polymer rsc.orgwikipedia.org. 3D ED allows for the effective collection of diffraction data from crystals on the nanoscale, facilitating ab initio structure determination and analysis rsc.orgresearchgate.net. This approach was critical in finally revealing the coordination polymer structure of this compound, a structure that significantly differs from previously suggested molecular formulas chemistryviews.orgrsc.org.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Analysis

Electron Paramagnetic Resonance (EPR) spectroscopy has been utilized to investigate the formation and properties of free radicals within this compound, particularly those induced by thermal sterilization processes researchgate.netnih.govnih.govscispace.comthefreedictionary.com. EPR allows for the detection and characterization of species with unpaired electrons, providing insights into the effects of processing conditions on the material's stability and composition researchgate.netnih.gov. Studies using EPR have aimed to determine radical concentrations and identify optimal thermal sterilization parameters that result in the lowest free radical formation researchgate.netnih.gov.

| Sterilization Temperature (°C) | Sterilization Time (minutes) | Relative Free Radical Concentration |

| 160 | 120 | Highest |

| 170 | 60 | Lowest |

| 180 | 30 | Moderate |

Data derived from EPR studies on thermally sterilized this compound, illustrating the relative free radical concentrations under different conditions. nih.gov

Bismuth Coordination Environment and Ligand Interactions

The crystal structure analysis revealed this compound to be a coordination polymer where bismuth(III) cations are coordinated by gallate ligands and water molecules rsc.orgwikipedia.org.

Bismuth-Oxygen Bonding Characteristics

The coordination environment around the bismuth center involves interactions with oxygen atoms from the gallate ligand and coordinated water molecules rsc.orgwikipedia.org. Specific Bi-O bond distances have been determined through structural analysis. Distances of 2.03(2) Å, 2.227(8) Å, and 2.03(2) Å have been observed, which are consistent with the expected Bi³⁺-O⁻ distances found in structures where deprotonated phenolate (B1203915) groups bridge bismuth cations rsc.org. A longer Bi³⁺-OH₂ distance of 2.83(2) Å is also present, consistent with a bridging water molecule rsc.org. The coordination number of bismuth in related bismuth gallate structures is typically six, with Bi-O bond lengths generally falling within the range of 2.1–2.8 Å for interactions with carboxylate and phenolate groups rsc.org. The strength of the Bi³⁺-O(phenolate)⁻ bonds is considered a contributing factor to the material's notable stability, particularly in acidic environments rsc.org.

| Bond Type | Bond Distance (Å) | Notes |

| Bi-O (Phenolate) | 2.03(2) | Consistent with bridging phenolate O⁻ rsc.org |

| Bi-O (Phenolate) | 2.227(8) | Consistent with bridging phenolate O⁻ rsc.org |

| Bi-O (Phenolate) | 2.03(2) | Consistent with bridging phenolate O⁻ rsc.org |

| Bi-O (Water) | 2.83(2) | Consistent with bridging water molecule rsc.org |

| Bi-O (General) | 2.1–2.8 | Typical range for carboxylate/phenolate interactions rsc.org |

Selected Bi-O bond distances observed in the structure of this compound. rsc.orgrsc.org

Role of Phenolate and Carboxylate Groups in Coordination

In the structure of this compound, the gallate ligand plays a crucial role in coordinating to the bismuth centers and forming the polymeric network wikipedia.org. Specifically, the phenolate oxygen atoms of the gallate ligand chelate to the bismuth cations, forming chains wikipedia.org. Structural studies have shown that all three phenolate groups of the gallate anion coordinate to the bismuth centers chemistryviews.orgrsc.org. Notably, the central phenolate group acts as a bridge between two Bi³⁺ ions, which is fundamental to the formation of the polymeric structure chemistryviews.org. In contrast to the phenolate groups, the carboxylic acid group of the gallate ligand remains protonated and does not directly coordinate to the bismuth centers in this compound chemistryviews.orgrsc.org. Instead, these carboxylic acid groups protrude from the polymeric rods and participate in hydrogen bonding interactions with neighboring rods and water molecules within the structure's channels rsc.org. This distinct coordination mode, involving only the phenolate groups and not the carboxylate, differentiates this compound from other bismuth gallates where carboxylate coordination may also occur, leading to different structural periodicities rsc.org.

Hemidirected Coordination Environment and Lone Pair Effects

A characteristic feature of the coordination environment around the bismuth(III) cation (Bi³⁺) in many of its compounds, including related bismuth gallates, is its hemidirected nature fishersci.comfishersci.ie. This hemidirected coordination is attributed to the stereochemically active 6s² lone pair of electrons on the Bi³⁺ ion fishersci.comfishersci.ieuni.lu.

Structural Contradictions and Revisions in Literature

For a considerable period, the exact structure and formula of this compound were subjects of speculation, with various molecular formulas being suggested fishersci.be. The difficulty in obtaining suitable crystals for SCXRD contributed to these ambiguities fishersci.be. Techniques like powder X-ray diffraction also proved challenging due to the material's complexity and potential for disorder nih.gov. The successful application of continuous rotation electron diffraction in 2017 provided a definitive structural model, resolving previous contradictions fishersci.sefishersci.be. This revised understanding established BSG as a coordination polymer where the gallate ligands coordinate to bismuth centers, forming extended networks fishersci.sefishersci.bethegoodscentscompany.com.

Analogues and Derivatives: Structure-Activity Relationship Studies

Bismuth ellagate, particularly in the form of the metal-organic framework (MOF) designated SU-101, serves as a relevant analogue to this compound fishersci.comuni.lu. Both compounds are bismuth-containing materials utilizing phenolic acid-derived ligands (gallic acid for BSG and ellagic acid for bismuth ellagate) fishersci.com. Like this compound, the structure of the bismuth ellagate MOF (SU-101) was also determined using 3D electron diffraction, highlighting the utility of this technique for microcrystalline bismuth materials fishersci.comatamankimya.com.

While a direct side-by-side structural comparison detailing coordination differences was not extensively provided in the search results, the distinct ligands (gallic acid vs. ellagic acid) inherently lead to different coordination geometries and network structures. For instance, in a methanol-synthesized bismuth gallate MOF, the gallate linker coordinates through phenolate and carboxylate groups, contrasting with the coordination observed in the elucidated structure of BSG where all three phenolate groups coordinate but not the carboxylic acid fishersci.com. Such differences in coordination modes contribute to the formation of varied periodicities and structures, as seen between BSG (1D polymer) and the bismuth ellagate MOF (SU-101) thegoodscentscompany.comfishersci.com.

The study of other bismuth-containing coordination polymers and MOFs, often inspired by known metallodrugs like this compound and bismuth subsalicylate, provides broader insights into bismuth coordination chemistry thegoodscentscompany.comfishersci.comnih.govfishersci.fiamericanelements.comwikipedia.org. These studies demonstrate the versatility of bismuth as a node in constructing diverse coordination networks with varying periodicities (from 1D polymers to 3D MOFs) depending on the organic linkers and synthesis conditions employed fishersci.comamericanelements.comwikipedia.org.

Pharmacological Mechanisms of Action of Bismuth Subgallate

Antimicrobial Mechanisms

The antimicrobial activity of bismuth subgallate is a key component of its therapeutic utility. This activity stems from the actions of the bismuth ion, which can disrupt bacterial cells through several distinct mechanisms.

Complexation with Bacterial Cell Walls and Periplasmic Membranes

Experimental observations suggest that bismuth compounds, including this compound, can form complexes with the bacterial cell wall and periplasmic membrane. drugbank.comnih.gov The bismuth ion (Bi³⁺) has a strong affinity for thiol groups found in proteins and enzymes within these bacterial structures. patsnap.comresearchgate.net This binding can disrupt the integrity of the cell wall and membranes, leading to structural damage and eventual cell death. patsnap.com Ultrastructural studies on Helicobacter pylori have provided evidence of bismuth complexes binding to the bacterial wall and accumulating in the periplasmic space, which is located between the inner and outer bacterial membranes. This interaction results in the swelling, distortion, and disintegration of the pathogen. drugbank.comnih.gov Scanning electron microscopy of methicillin-resistant Staphylococcus aureus (MRSA) has also indicated that the cell membrane is a likely target for bismuth compounds. nih.gov

Inhibition of Bacterial Enzymes (e.g., Urease, Catalase, Lipase)

This compound is known to inhibit various bacterial enzymes that are crucial for pathogen survival and virulence. drugbank.comnih.gov By binding to sulfhydryl groups in these enzymes, bismuth can denature them and inhibit their function. patsnap.com This inhibitory action has been observed against several key enzymes:

Urease: This enzyme is particularly important for H. pylori, as it neutralizes gastric acid, allowing the bacterium to survive in the stomach. Bismuth compounds effectively inhibit urease activity. drugbank.comnih.govresearchgate.net

Catalase and Lipase: Inhibition of these enzymes further compromises the bacterium's ability to thrive and cause damage. drugbank.comresearchgate.net

Metallo-β-lactamases (MBLs): Some research has shown that bismuth compounds can inhibit MBLs, enzymes that confer resistance to certain antibiotics, potentially restoring the efficacy of those antibiotics. nih.govucr.edu

Inhibition of Bacterial Protein and ATP Synthesis

The mechanisms of action for bismuth compounds extend to the disruption of fundamental intracellular processes such as protein and ATP synthesis. drugbank.comnih.govdrugbank.comnih.gov The bactericidal effects of bismuth may be attributed to the cessation of ATP synthesis or a loss of membrane integrity. nih.gov Studies have shown that exposure to bismuth can lead to a rapid decrease in intracellular ATP levels in bacteria like E. coli. nih.gov By interfering with these essential energy-producing and biosynthetic pathways, bismuth compounds can effectively halt bacterial growth and viability. drugbank.comnih.gov

Inhibition of Bacterial Adherence to Epithelial Cells (e.g., H. pylori)

A critical step in the pathogenesis of many bacterial infections is the adherence of the bacteria to host epithelial cells. Bismuth compounds, including this compound, have been shown to inhibit or reduce this adherence, particularly for H. pylori. drugbank.comnih.govdrugbank.comnih.gov By preventing the bacteria from attaching to the gastric mucosa, bismuth helps to impede colonization and subsequent infection. drugbank.comnih.gov This anti-adherence property is a significant component of its efficacy in treating gastrointestinal disorders associated with this pathogen. nih.govnih.gov

Activity Against Specific Gastrointestinal Pathogens (E. coli, Salmonella, Shigella, Vibrio cholera, Campylobacter jejuni)

Bismuth compounds have demonstrated antimicrobial effects against a variety of pathogens that cause gastrointestinal tract infections. drugbank.comnih.gov Research has confirmed the activity of bismuth salts against several key enteric bacteria.

| Pathogen | Observed Effect |

| Escherichia coli (including Shiga toxin-producing strains) | Reduction in bacterial growth. nih.govnih.gov |

| Salmonella | Antimicrobial activity demonstrated. nih.govnih.gov |

| Shigella | Antimicrobial activity demonstrated. nih.govnih.gov |

| Vibrio cholerae | Antimicrobial effects observed. nih.gov |

| Campylobacter jejuni | Antimicrobial effects observed. nih.gov |

This broad-spectrum activity contributes to the utility of this compound in managing infectious diarrhea. nih.gov

Antiviral Activity (e.g., Rotaviruses, Norovirus)

In addition to its antibacterial properties, bismuth compounds have also shown activity against certain enteric viruses. drugbank.comnih.gov Studies have indicated that bismuth subsalicylate, a related compound, can inhibit the replication of rotavirus strains in cell cultures. nih.gov Furthermore, both bismuth subsalicylate and its derivative, bismuth oxychloride, have been shown to reduce the infectivity of norovirus surrogates and may inhibit norovirus replication. nih.govnih.gov This suggests a potential role for bismuth compounds in managing viral gastroenteritis. nih.govnih.gov

Proposed Mechanisms for Reducing Malodorous Compounds

This compound is understood to reduce malodorous compounds, particularly those originating from the gastrointestinal tract, through a multi-faceted approach primarily centered on its interaction with sulfur-containing molecules and its effect on microbial activity. The primary mechanism involves the binding of bismuth to volatile sulfur compounds, such as hydrogen sulfide (B99878), which are principal contributors to the unpleasant odor of flatus and feces. nih.gov By forming insoluble complexes with these sulfur compounds, this compound effectively neutralizes them, reducing their volatility and smell. nih.gov

Another key mechanism is the inhibition of bacterial enzymes. drugbank.com The decomposition of organic matter in the colon by bacteria produces malodorous compounds. drugbank.comnih.gov this compound acts on these odor-producing bacteria, with the bismuth ion binding to sulfhydryl groups within bacterial proteins and enzymes. nih.govdrugbank.com This interaction leads to the denaturation of these proteins, disrupting bacterial metabolic processes that generate substances like hydrogen sulfide and mercaptans. drugbank.com By inhibiting these specific bacterial enzymes, this compound curtails the production of foul-smelling gases. drugbank.comnih.gov While the precise mechanisms are not fully elucidated, it is believed that the compound's poor absorption and insolubility allow it to remain active within the gastrointestinal lumen, where it can directly interact with colonic bacteria and their byproducts. nih.gov

A study involving bismuth subsalicylate, a related compound, demonstrated a significant reduction in fecal hydrogen sulfide release. This provides strong evidence for the role of bismuth in targeting and reducing these specific malodorous compounds.

| Mechanism | Description | Target Compounds/Enzymes |

| Binding of Sulfur Compounds | Forms insoluble complexes with volatile sulfur compounds, reducing their volatility and odor. nih.gov | Hydrogen sulfide, Mercaptans drugbank.com |

| Enzyme Inhibition | Binds to sulfhydryl groups in bacterial proteins, denaturing enzymes responsible for producing malodorous compounds. nih.govdrugbank.com | Bacterial enzymes involved in the decomposition of organic matter. drugbank.com |

Synergistic Effects with Antibiotics

The interaction of bismuth compounds with antibiotics presents a complex but promising area of pharmacology, with effects that can be synergistic, additive, or, in some contexts, non-interactive, depending on the specific bacteria and antibiotics . Bismuth compounds have demonstrated the potential to enhance the efficacy of antibiotics against various pathogens, including multidrug-resistant strains. researchgate.net This makes them valuable in combination therapies, potentially overcoming bacterial resistance. researchgate.net

One of the key mechanisms for this synergy is the disruption of bacterial iron homeostasis. Research on Pseudomonas aeruginosa has shown that bismuth-based drugs can bind to the bacteria's siderophores, interfering with iron uptake. medchemexpress.cnpatsnap.com This disruption inhibits the electron transport chain and impairs the activity of efflux pumps by affecting iron-sulfur cluster-containing enzymes. medchemexpress.cnpatsnap.com Consequently, the accumulation of antibiotics inside the bacterial cell is facilitated, enhancing their antimicrobial efficacy. medchemexpress.cnpatsnap.com This synergistic action has been observed with multiple classes of antibiotics, including tetracyclines, macrolides, and quinolones against P. aeruginosa. medchemexpress.cnpatsnap.com

However, the nature of this synergy is not universal. In the context of Helicobacter pylori eradication, the role of bismuth is often described as additive rather than truly synergistic. nih.gov While the addition of bismuth to antibiotic regimens significantly increases the eradication rate of H. pylori, some in vitro studies using checkerboard assays have found no direct synergistic interaction between bismuth and antibiotics like amoxicillin, clarithromycin, and metronidazole. nih.govwikipedia.org This suggests that the enhanced clinical efficacy in bismuth-containing therapies for H. pylori may arise from mechanisms other than direct synergy, such as bismuth's independent antimicrobial activity and its protective effects on the gastric mucosa. nih.govwikipedia.org

| Bacterial Species | Interaction with Antibiotics | Proposed Mechanism of Synergy |

| Pseudomonas aeruginosa | Synergistic medchemexpress.cnpatsnap.com | Disrupts iron homeostasis by binding to siderophores, inhibits the electron transport chain, impairs efflux pumps, leading to increased intracellular antibiotic concentration. medchemexpress.cnpatsnap.com |

| Helicobacter pylori | Additive; some in vitro studies show no interaction nih.govwikipedia.org | The enhanced eradication rate in clinical settings is likely due to bismuth's independent antibacterial effects and mucosal protection, rather than direct synergy. nih.govwikipedia.org |

Hemostatic Mechanisms

This compound is also recognized for its hemostatic properties, which are attributed to its ability to interact with and activate components of the coagulation cascade, as well as its local physical effects on tissues and proteins.

Activation of Coagulation Factor XII (Hageman factor) and Intrinsic Pathway Initiation

A primary hemostatic mechanism of this compound is its ability to activate Coagulation Factor XII, also known as Hageman factor. nih.govchemsrc.com This action initiates the intrinsic pathway of the blood coagulation cascade. nih.govnih.gov The activation is thought to be a result of contact between Factor XII and the negatively charged surface moieties of the this compound molecule. drugbank.comnih.gov This contact activation is a critical first step, triggering a series of enzymatic reactions that lead to clot formation. chemsrc.com Studies have demonstrated that this compound can shorten the clotting time of whole blood, and its action is specifically localized to the early steps of the intrinsic pathway. nih.gov It can effectively substitute for kaolin, a known activator of the intrinsic pathway, in assays of partial thromboplastin (B12709170) time. nih.gov

Promotion of Thrombin Formation

By activating Factor XII, this compound sets in motion the coagulation cascade that culminates in the formation of thrombin. nih.gov The chemical structure of this compound, being a salt of gallic acid, shares similarities with ellagic acid, which is a known clot-promoting agent that also acts on Hageman factor to initiate thrombin formation via the intrinsic pathway. drugbank.comnih.gov The activation of Factor XII leads to the sequential activation of other clotting factors, ultimately resulting in the conversion of prothrombin to thrombin, a key enzyme in the final stages of coagulation. nih.gov

Astringent Properties and Protein Precipitation

Beyond its biochemical interactions with the coagulation cascade, this compound exerts a potent local astringent effect. drugbank.compatsnap.com When applied topically to a wound, it causes tissues to contract and tighten. patsnap.com This astringent action is facilitated by its ability to precipitate proteins on the surface of the wound and surrounding mucosa. drugbank.com This protein precipitation forms a protective layer over the bleeding area, which mechanically helps to seal small blood vessels and reduce fluid exudation, thereby contributing to hemostasis and promoting a cleaner wound environment. drugbank.compatsnap.com

Influence on Fibrinolysis and Fibrosis

There is some discussion in the scientific literature regarding this compound's potential influence on the later stages of clot resolution and tissue repair. It has been proposed that this compound might inhibit fibrinolysis, the process by which a fibrin (B1330869) clot is broken down. nih.gov By potentially slowing this process, the clot would remain in place longer, which could enhance hemostasis. This inhibition of fibrinolysis may, in turn, increase fibrosis, the formation of fibrous connective tissue as part of the healing process. nih.gov Further research has also suggested that this compound can induce macrophages to secrete growth factors and promote the proliferation of collagen by activating fibroblasts, which are processes linked to tissue repair and fibrosis. drugbank.comnih.gov

Anti-inflammatory and Mucosal Protective Mechanisms of this compound

This compound exerts its therapeutic effects through a variety of anti-inflammatory and mucosal protective mechanisms. These actions collectively contribute to the integrity of the gastrointestinal lining, protection against acidic and enzymatic damage, and modulation of inflammatory responses. The compound's effects are multifaceted, involving direct physical protection, stimulation of endogenous defense mechanisms, and inherent properties of its constituent parts.

Stimulation of Prostaglandin (B15479496) Secretion

Bismuth compounds are generally believed to contribute to mucosal defense by triggering the secretion of prostaglandins. drugbank.comnih.gov Prostaglandins, particularly of the E2 type (PGE2), are crucial for maintaining mucosal integrity by stimulating the secretion of mucus and bicarbonate, which protect the stomach lining. nih.gov Studies on related bismuth compounds, such as colloidal bismuth subcitrate, have shown that therapeutic doses can cause a sustained stimulation of gastric mucosal PGE2 formation, which is considered part of the mechanism by which these drugs accelerate peptic ulcer healing. nih.govnih.govnih.gov

However, the direct effect of this compound itself on prostaglandin production appears to be more complex and context-dependent. One study examining the effects of this compound on activated macrophage cells found that it suppressed the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in a dose-dependent manner. nih.gov This suggests an anti-inflammatory effect by inhibiting key inflammatory mediators. The study noted that the inhibition of PGE2 might be an indirect effect resulting from the inhibition of NO. nih.gov This contrasts with findings for other bismuth salts like bismuth subsalicylate, which is also understood to reduce prostaglandin formation by inhibiting the cyclooxygenase enzyme. nih.gov Conversely, the gallate component of this compound may have a different effect, as studies on related compounds like ethyl gallate have shown an ability to activate the production of PGE2. mdpi.com

Induction of Epithelial Growth Factor (EGF) and Mucosal Bicarbonate Secretion

Bismuth compounds are thought to enhance mucosal protection by stimulating the secretion of mucosal bicarbonate and interacting with epithelial growth factor (EGF). drugbank.comnih.gov Bicarbonate secretion by the surface epithelium of the stomach and duodenum is a primary defense mechanism, creating a pH gradient within the mucus layer that neutralizes acid and protects the cells from damage. nih.govnih.gov The stimulation of bicarbonate secretion is closely linked to the action of prostaglandins. nih.gov

The interaction with EGF is a key aspect of the ulcer-healing properties of bismuth compounds. nih.govnih.gov Research on colloidal bismuth subcitrate has shown that it binds EGF in a pH-dependent manner, causing the growth factor to accumulate in the ulcer crater. nih.govnih.gov This localization of EGF provides high concentrations of the peptide directly at the site of injury, which helps to accelerate re-epithelialization and tissue repair. nih.govnih.gov Furthermore, bismuth compounds can protect EGF from being broken down by pepsin in the stomach, further enhancing its local availability and healing effects. nih.gov

Inhibition of Pepsin Activity

A significant protective mechanism of bismuth compounds is their ability to inhibit the activity of pepsin, a primary digestive enzyme in the stomach that can damage the gastric mucosa and digest proteins within an ulcer base. drugbank.comnih.govyoutube.com By reducing the proteolytic action of pepsin, this compound helps to preserve the protective gastric mucus coat and other vital proteins like EGF from degradation. nih.govnih.gov

In-vitro studies on colloidal bismuth subcitrate have quantified this inhibitory effect. The introduction of the bismuth compound into incubation mixtures containing pepsin and either gastric mucus or EGF led to a significant reduction in the rate of proteolysis. nih.gov This action is a crucial component of its cytoprotective effects, as it shields the ulcerated area from further enzymatic damage, thereby facilitating the healing process. nih.govnih.gov

| Substrate | Effect of Bismuth Compound | Apparent Inhibition Constant (Ki) |

|---|---|---|

| Gastric Mucus | 54% reduction in proteolysis at 1 x 10-2 g/L | 2.1 x 10-4 g/L |

| Epithelial Growth Factor (EGF) | 52% inhibition in the rate of proteolysis at 1 x 10-2 g/L | 1.8 x 10-2 g/L |

Formation of a Protective Coat on Intestinal Mucosa and Ulcers

When taken orally, this compound reacts with gastric acid to form various bismuth salts, such as bismuth oxychloride and bismuth citrate (B86180). drugbank.comnih.gov These salts are largely insoluble and remain within the gastrointestinal tract, where they exert their effects. A key action is the formation of a protective coating over the intestinal mucosa, and particularly over the crater of an ulcer. drugbank.comnih.govmdpi.com

Reduction of Inflammation and Oxidative Stress

This compound is recognized for its anti-inflammatory properties and its ability to mitigate oxidative stress in the gut. patsnap.com The compound promotes the healing of the gastrointestinal mucosa by reducing inflammation and protecting the lining from further damage. patsnap.com

However, the specific findings regarding its inflammatory effects vary between studies. Research on activated macrophage cells demonstrated that this compound suppressed the production of key inflammatory mediators, including nitric oxide and prostaglandin E2, suggesting a clear anti-inflammatory action. nih.gov In contrast, an experimental study on the healing of oral mucosal wounds in rats reported that this compound had a negative influence, showing a greater inflammatory reaction and delaying the formation of new blood vessels compared to a control group. nih.govnih.govdrugbank.com These conflicting results suggest that the anti-inflammatory effects of this compound may be highly dependent on the specific tissue and the nature of the inflammatory stimulus.

| Study Focus | Model | Observed Effect of this compound | Source |

|---|---|---|---|

| Inflammatory Mediators | Activated RAW 264.7 Macrophage Cells (In Vitro) | Suppressed production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2). | nih.gov |

| Wound Healing | Oral Mucosal Injury (In Vivo, Rats) | Showed greater inflammatory reaction and delayed new vessel formation. | nih.govnih.govdrugbank.com |

Antioxidant Properties of the Gallate Component

A significant portion of the therapeutic profile of this compound is attributed to its gallate component, which is derived from gallic acid. patsnap.comrsc.org Gallic acid and its derivatives are well-known for their potent antioxidant properties. rsc.orgbohrium.com This antioxidant activity helps to scavenge free radicals and minimize oxidative stress within the gut, which is a key factor in the pathogenesis of various gastrointestinal disorders. patsnap.com

The antioxidant mechanism of alkyl gallates involves neutralizing reactive oxygen species, thereby protecting biomolecules from oxidative damage. bohrium.com This property complements the other protective mechanisms of this compound, contributing to the reduction of inflammation and the promotion of mucosal healing. patsnap.com

Wound Healing and Tissue Regeneration Mechanisms

This compound is a compound that has been noted for its potential role in the complex process of wound healing. patsnap.com Its mechanisms of action are multifaceted, influencing various stages of tissue repair, from inflammation and proliferation to remodeling. nih.gov Research suggests that this compound may facilitate healing by stimulating the action of key cells like macrophages, promoting the synthesis of growth factors, enhancing collagen production, and modulating the local wound environment. rjmp.com.ro

Induction of Macrophage Secretion of Growth Factors

The wound healing process is significantly mediated by growth factors, which are endogenous signaling molecules that regulate cellular activities. woundsource.com Macrophages are critical cells in this process, responsible for both clearing debris and initiating the proliferative phase of healing by releasing a variety of growth factors. nih.govbiomedpharmajournal.org These factors, including platelet-derived growth factor (PDGF), transforming growth factor-β (TGF-β), and vascular endothelial growth factor (VEGF), are crucial for recruiting and activating other cells involved in tissue repair. woundsource.comnih.gov

Studies have indicated that this compound is capable of inducing macrophages to secrete these essential growth factors. rjmp.com.rodrugbank.com This stimulation of macrophages is a key mechanism that helps to facilitate the subsequent stages of wound healing, such as the formation of new tissue and blood vessels. rjmp.com.ro The growth factors released by activated macrophages initiate a cascade of events, including the proliferation of fibroblasts and endothelial cells, which are fundamental for rebuilding the damaged tissue. biomedpharmajournal.org

| Growth Factor | Primary Function in Wound Healing | Secreted By (among others) |

|---|---|---|

| Platelet-Derived Growth Factor (PDGF) | Chemotactic for fibroblasts, neutrophils, and macrophages; stimulates fibroblast proliferation and collagen synthesis. | Platelets, Macrophages, Endothelial Cells |

| Transforming Growth Factor-β (TGF-β) | Stimulates fibroblast proliferation and collagen production; promotes angiogenesis. | Platelets, Macrophages, Fibroblasts |

| Vascular Endothelial Growth Factor (VEGF) | Promotes angiogenesis (formation of new blood vessels). | Platelets, Macrophages, Keratinocytes |

| Epidermal Growth Factor (EGF) | Stimulates keratinocyte proliferation and migration for re-epithelialization. | Platelets, Macrophages |

Enhancement of Granulation Tissue Formation and Re-epithelialization

Granulation tissue is the new connective tissue and microscopic blood vessels that form on the surfaces of a wound during the healing process. hmpgloballearningnetwork.com This tissue provides the foundational scaffold for subsequent tissue regeneration and re-epithelialization, the process by which the epithelium covers the wound surface. hmpgloballearningnetwork.comwoundsource.com

This compound has been shown to enhance the formation of this crucial granulation tissue. drugbank.comnih.gov This effect is likely a downstream consequence of the increased secretion of growth factors and the activation of fibroblasts. The proliferative phase of healing, which includes granulation, is characterized by the influx of fibroblasts and the deposition of an extracellular matrix, primarily composed of collagen. hmpgloballearningnetwork.com Studies combining this compound with other compounds, such as borneol, have demonstrated a synergistic effect in increasing granulation tissue formation. nih.govscialert.net

Simultaneously, this compound is reported to promote re-epithelialization. drugbank.comscialert.net A moist wound environment is known to facilitate this process by allowing for easier migration of epidermal cells (keratinocytes) across the wound bed. opendermatologyjournal.com By creating a protective layer and promoting a conducive environment, this compound may help accelerate the closure of the wound. rjmp.com.ro

Stimulation of Collagen Proliferation via Fibroblast Activation

Fibroblasts are the primary cells responsible for synthesizing the extracellular matrix and collagen, which provide structural integrity to the healing tissue. mdpi.com The activation of fibroblasts, characterized by increased proliferation and collagen deposition, is a critical step in forming granulation tissue and ultimately, a stable scar. mdpi.comresearcher.life

This compound is believed to initiate the proliferation of collagen by activating fibroblasts. drugbank.com Research has shown that certain concentrations of this compound can significantly increase the proliferation of fibroblast cells in culture. scialert.net This activation leads to an increased synthesis of collagen, which is essential for providing tensile strength to the newly formed tissue. scialert.net The process of collagen modeling involves a balance between synthesis and degradation, which continues for months or even years after the initial injury. nih.gov

Accelerated Re-establishment of Blood Vessels (Angiogenesis)

Angiogenesis, the formation of new blood vessels from pre-existing ones, is vital for tissue regeneration. nih.govmdpi.com These new vessels supply necessary oxygen and nutrients to the healing tissue, which is crucial for sustaining the metabolic activity of the proliferating cells. nih.gov

The effect of this compound on angiogenesis is a subject of conflicting research findings. Some studies suggest that it promotes the accelerated re-establishment of blood vessels. rjmp.com.rodrugbank.com This pro-angiogenic effect would be consistent with its ability to stimulate macrophages to release growth factors like VEGF, a key player in angiogenesis. nih.govmdpi.com

However, other experimental studies have concluded that this compound may have a negative influence on the healing process by delaying the rate of new vessel formation. nih.govnih.govdrugbank.com One study involving oral mucosal wounds in rats found that the experimental group treated with this compound showed decreased vessel proliferation compared to the control group. nih.govdrugbank.com Another investigation into its effects on skin wounds in rats found no significant difference in angiogenesis between the treated and control groups. nih.gov These discrepancies suggest that the effect of this compound on angiogenesis may depend on the tissue type, wound model, or other experimental conditions. nih.gov

| Study Focus | Reported Effect on Angiogenesis | Source |

|---|---|---|

| General Wound Healing Mechanisms | Accelerated re-establishment of blood vessels | rjmp.com.rodrugbank.com |

| Oral Mucosal Wounds (Rats) | Delayed rate of new vessel formation | nih.govnih.govdrugbank.com |

| Skin Wounds (Rats) | No significant difference in angiogenesis | nih.gov |

Restriction of Nitric Oxide Formation

Nitric oxide (NO) is a signaling molecule that plays a dual role in wound healing. In the early inflammatory phase, it is produced by macrophages and helps to fight infection. researchgate.net However, excessive or prolonged production of nitric oxide can be detrimental to the healing process.

This compound has been shown to restrict the formation of nitric oxide. rjmp.com.rodrugbank.com A study examining the effects of this compound on activated macrophage cells found that it suppressed the production of nitric oxide in a dose-dependent manner. nih.gov The proposed mechanism involves an increase in TGF-β1 production, which in turn may promote the degradation of the messenger RNA for inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.gov By modulating and restricting the formation of nitric oxide, this compound may help to control the inflammatory response and create a more favorable environment for tissue regeneration. nih.gov

Pharmacokinetics and Bioavailability Considerations

Gastrointestinal Absorption Dynamics

The gastrointestinal absorption of bismuth from bismuth compounds, including bismuth subgallate, demonstrates significant interindividual variation. drugbank.comnih.govsmolecule.com Any absorption that does occur is likely to take place in the upper small intestine. drugbank.comnih.gov The low absorption is attributed to the relative insolubility of this compound. drugbank.comnih.govpharmfair.comsmolecule.com

Factors Influencing Absorption (Formulation, Dietary Factors)

Several factors influence the absorption of this compound. The specific formulation of the this compound compound plays a role in its absorption dynamics. drugbank.comnih.govpharmfair.comsmolecule.com Additionally, dietary factors of individuals can affect the extent of absorption. drugbank.comnih.govpharmfair.comsmolecule.com

Enhancement of Absorption (Citrate, Sulfhydryl-group-containing Compounds)

Absorption of this compound can be enhanced by the concomitant intake of certain substances. Citrate (B86180) and compounds containing sulfhydryl groups have been shown to increase the absorption of bismuth. drugbank.comnih.govpharmfair.comsmolecule.com This enhancement is thought to occur through the formation of complexes that facilitate absorption across the gastrointestinal mucosa. inchem.org

Reduction of Absorption (Antacids, High Thiol Content Diet)

Conversely, the simultaneous administration of antacids or consumption of a diet high in thiol content can lower the absorption of this compound. drugbank.comnih.govpharmfair.comsmolecule.com Antacids containing calcium, magnesium, or aluminum can interfere with this compound absorption. patsnap.com

Systemic Distribution and Protein Binding

In general, systemic absorption of this compound is expected to be low due to its poor absorption from the gastrointestinal tract. drugbank.comnih.gov However, any bismuth that is absorbed into the systemic circulation is expected to bind to plasma proteins. drugbank.comnih.gov Bismuth is generally known to exhibit a high percentage of binding to plasma proteins, exceeding 90%. drugbank.comnih.gov

Once absorbed and bound to plasma proteins, bismuth is distributed throughout the body. drugbank.comnih.gov The highest concentrations of bismuth are typically found in the kidney, with lower levels detected in the lung, spleen, liver, brain, bone, and muscle. drugbank.comnih.govcanada.ca In the kidney, bismuth induces the synthesis of a bismuth-metal-binding protein, a type of metallothionein. drugbank.comnih.gov

Elimination Pathways (Fecal and Urinary Excretion)

Ingested this compound that is not absorbed is primarily eliminated from the body via the feces. drugbank.comnih.govsmolecule.com Any absorbed bismuth is eliminated through both urinary and fecal (including bile) routes. drugbank.comnih.govsmolecule.com Excretion of absorbed bismuth in the urine is relatively rapid, with most of the metal being excreted within 24 hours. drugbank.comnih.govsmolecule.com Approximately 10% of the absorbed bismuth is detected in feces, presumably due to biliary secretion. drugbank.comnih.govsmolecule.com The terminal half-life of the bismuth component of this compound has been reported to range from 21 to 72 days. drugbank.comdrugs.com On average, the blood clearance of the bismuth component of a bismuth salt like this compound is in the range of 50 to 95 ml/min. drugbank.comnih.govsmolecule.com

Strategies for Bioavailability Enhancement in Bismuth Compounds

While the low bioavailability of this compound is often desirable for its local gastrointestinal effects, strategies to enhance the bioavailability of bismuth from other bismuth compounds have been explored, particularly in the context of systemic applications or improved efficacy against certain pathogens like Helicobacter pylori. These strategies often focus on increasing the solubility and absorption of bismuth.

Enhancing the solubility of poorly water-soluble drugs, including some bismuth compounds, is a key approach to improving bioavailability. Techniques such as particle size reduction (micronization and nanonization), modification of crystal habit, and complexation with agents like cyclodextrins or surfactants can improve solubility and dissolution rate. tandfonline.comnih.govpharmaexcipients.com Organic acids, particularly citric acid, and cyclodextrins can have a synergistic effect on drug solubility. tandfonline.com

The formation of complexes with ligands can also enhance the solubility and bioavailability of bismuth. nih.gov The presence of lipophilic groups on the ligand structure may increase the uptake of bismuth compounds, thereby enhancing activity. nih.gov Studies have shown that chelation of bismuth with certain thiol compounds can enhance its solubility and lipophilicity, significantly increasing its potency and versatility as an antibacterial agent. asm.orgresearchgate.net

Advanced colloidal technologies, including nanoparticulate technology, polymeric micelles, and solid emulsifying drug delivery systems, are also being investigated to enhance the bioavailability of poorly water-soluble drugs. tandfonline.com These methods aim to improve the dissolution rate and solubility of the drug in gastrointestinal fluids. nih.govpharmaexcipients.com

Data Table: Factors Influencing this compound Absorption

| Factor | Effect on Absorption | Notes | Source |

| Formulation of this compound Compound | Influences | Specific properties of the formulation can affect absorption. | drugbank.comnih.govpharmfair.comsmolecule.com |

| Dietary Factors | Influences | Individual dietary habits can impact absorption. | drugbank.comnih.govpharmfair.comsmolecule.com |

| Concomitant Intake of Citrate | Enhancement | Thought to form complexes that aid absorption. | drugbank.comnih.govpharmfair.comsmolecule.com |

| Concomitant Intake of Sulfhydryl Compounds | Enhancement | Thought to form complexes that aid absorption. inchem.org | drugbank.comnih.govpharmfair.comsmolecule.cominchem.org |

| Simultaneous Administration of Antacids | Reduction | Antacids containing Ca, Mg, or Al can interfere. patsnap.com | drugbank.comnih.govpharmfair.comsmolecule.compatsnap.com |

| High Thiol Content Diet | Reduction | High thiol levels in the diet can lower absorption. | drugbank.comnih.govpharmfair.comsmolecule.com |

Data Table: Bismuth Pharmacokinetic Parameters (from various bismuth compounds, relevant to absorbed bismuth)

| Parameter | Value Range / Description | Notes | Source |

| Oral Bioavailability | As low as 0.04% (this compound) | Varies significantly between different bismuth compounds. | drugbank.comnih.govsmolecule.com |

| Absorption Site | Upper small intestine | Where most absorption is likely to occur. | drugbank.comnih.gov |

| Plasma Protein Binding | >90% | Bismuth binds extensively to plasma proteins. | drugbank.comnih.govdrugs.com |

| Tissue Distribution | Highest in kidney | Also found in lung, spleen, liver, brain, bone, and muscle. | drugbank.comnih.govcanada.ca |

| Elimination Pathways | Fecal and Urinary | Unabsorbed primarily fecal; absorbed via both routes. | drugbank.comnih.govsmolecule.comresearchgate.net |

| Urinary Excretion | Rapid (most within 24 hours) | Primary route for absorbed bismuth. | drugbank.comnih.govsmolecule.com |

| Biliary Excretion | Contributes to fecal elimination | Approximately 10% of absorbed bismuth detected in feces. | drugbank.comnih.govsmolecule.com |

| Terminal Half-life | 21-72 days (Bismuth component) | Can vary depending on the specific bismuth compound and study. | drugbank.comdrugs.com |

| Blood Clearance | 50-95 ml/min (Bismuth component) | Average range for bismuth from bismuth salts. | drugbank.comnih.govsmolecule.comdrugbank.com |

Development of Novel Bismuth Compounds

Research into novel bismuth compounds aims to create new entities with potentially improved or tailored pharmacokinetic properties compared to existing bismuth salts like this compound, bismuth subsalicylate, and colloidal bismuth subcitrate. While the search results primarily discuss novel bismuth compounds in the context of their antimicrobial or anticancer activities, the development inherently involves evaluating their absorption, distribution, metabolism, and excretion profiles to understand their potential therapeutic efficacy and safety.

For example, novel bismuth(III) hydroxamate complexes and bismuth(III) 5-sulfosalicylate complexes have been synthesized and tested for activity against Helicobacter pylori. mdpi.com Studies on the gastrointestinal absorption and systemic uptake of other bismuth compounds, such as bismuth citrate and ranitidine (B14927) bismuth citrate, in animal models have shown absorption into gastrointestinal epithelial cells. mdpi.com These studies highlight that the specific chemical form of bismuth influences its interaction with biological systems and its subsequent pharmacokinetic fate. The development of such novel compounds necessitates detailed pharmacokinetic studies to determine their absorption rates, systemic exposure, tissue distribution, and elimination pathways, comparing them to established bismuth compounds to identify potential advantages in terms of bioavailability or targeted delivery.

Controlled Release Systems and Nanocarriers

Controlled release systems and nanocarriers represent significant strategies to overcome the limitations of the low and variable bioavailability of traditional bismuth compounds, including this compound. These advanced delivery systems are designed to regulate the rate, time, and location of drug release, potentially enhancing therapeutic efficacy and reducing systemic exposure where local action is paramount, or conversely, improving systemic absorption for indications requiring it.

Nanoparticulate drug delivery systems (NDDS) have emerged as a promising approach to enhance the bioavailability of poorly soluble drugs by improving solubility, stability, and permeability. nih.govresearchgate.net For bismuth compounds, which generally exhibit low solubility in aqueous biological fluids, particularly the acidic environment of the stomach, nanocarriers can protect the compound from degradation and facilitate its transport across biological barriers. nih.govmdpi.comrsc.org

Research indicates that bismuth-containing nanoparticles (BiNPs) are being explored for various biomedical applications, including drug delivery. rsc.org These nanoparticles can be engineered with specific properties, such as size, surface charge, and surface modifications, to influence their interaction with the gastrointestinal mucosa, cellular uptake, and release profile. nih.govmdpi.com Lipid-based nanoparticles, for instance, have shown potential in improving the oral bioavailability of poorly soluble drugs by enhancing dissolution, improving permeability, and potentially bypassing first-pass metabolism through lymphatic absorption. mdpi.comascendiacdmo.com

Metal-Organic Frameworks (MOFs) based on bismuth have also been investigated as potential drug carriers. researchgate.net These porous materials offer high drug loading capacities and can be designed to provide controlled release of encapsulated compounds. researchgate.net Studies have demonstrated that bismuth-based MOFs can be internalized by cells and exhibit sustained release profiles over extended periods. researchgate.net

While specific detailed pharmacokinetic data for this compound incorporated into all types of controlled release systems and nanocarriers were not extensively detailed in the search results, the general principles of these technologies apply. By formulating this compound within such systems, researchers aim to achieve:

Improved solubility and dissolution rate.

Enhanced permeability across biological membranes.

Protection from degradation in the gastrointestinal tract.

Targeted delivery to specific sites, such as ulcerated tissue or H. pylori infection sites.

Sustained release to maintain therapeutic concentrations over time.

Biopolymeric Systems for Drug Delivery

Biopolymeric systems, utilizing naturally derived or synthetic polymers, offer another versatile platform for the controlled delivery of bismuth compounds, including this compound. These systems can be designed in various forms, such as microparticles, nanoparticles, gels, or films, to modulate the release and improve the bioavailability of the encapsulated drug. mdpi.com

Biocompatible polymers can be used to create matrices or coatings that control the diffusion or erosion of the system, thereby regulating the rate at which this compound is released. neliti.com For oral delivery, biopolymeric systems can be engineered to be mucoadhesive, allowing them to adhere to the gastrointestinal mucosa and prolong the residence time at the absorption site, potentially increasing the opportunity for absorption, albeit limited for this compound. mdpi.com

Furthermore, biopolymers can be utilized in the formation of nanoparticles or microparticles encapsulating this compound. These particulate systems can improve the dispersibility of the poorly soluble compound and influence its transport across the intestinal epithelium. nih.govmdpi.com The properties of the polymer, such as its charge, hydrophilicity, and biodegradability, can be tuned to optimize the interaction with biological environments and control the drug release profile.

While specific examples of this compound exclusively delivered via biopolymeric systems were not prominently featured, the broader research on drug delivery systems highlights the potential of this approach for poorly soluble compounds. Biopolymeric systems can be combined with other strategies, such as nanoparticle formulation, to create sophisticated delivery platforms aimed at improving the pharmacokinetic performance and bioavailability of this compound for targeted or sustained therapeutic effects.

Advanced Research Methodologies and Models in Bismuth Subgallate Studies

In Vitro Studies and Cellular Models

In vitro research using cellular models has provided crucial insights into the anti-inflammatory mechanisms of bismuth subgallate. Studies utilizing activated RAW 264.7 macrophage cells, a standard line for inflammation research, have demonstrated the compound's direct effects on key inflammatory mediators. nih.gov When these cells are stimulated, they produce inflammatory molecules like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). Research showed that this compound effectively suppressed the production of both NO and PGE2 in these activated macrophages in a dose-dependent manner. nih.gov

The molecular mechanism behind this suppression involves multiple pathways. This compound was found to increase the production of Transforming Growth Factor-beta 1 (TGF-beta1), a cytokine known to play a role in resolving inflammation. nih.gov This increase in TGF-beta1 may promote the degradation of inducible nitric oxide synthase (iNOS) messenger RNA (mRNA), thereby inhibiting the production of NO. nih.gov Furthermore, the compound was observed to inhibit the expression of the microsomal prostaglandin E synthase (mPGES) protein and the activity of cyclooxygenase-2 (COX-2), both of which are critical for the synthesis of PGE2. nih.gov The inhibition of PGE2 production appears to be an indirect effect resulting from the primary inhibition of nitric oxide. nih.gov

While the anti-inflammatory properties have been investigated at the cellular level, specific in vitro studies focusing on the direct wound healing effects of this compound, such as cell migration or proliferation assays (e.g., scratch assays), are not extensively documented in the available scientific literature. The bulk of wound healing research has been conducted using in vivo models.

The antimicrobial properties of bismuth compounds have been evaluated against a variety of microbial strains in vitro. The general mechanism of action involves the bismuth ion binding to bacterial cell walls and membranes, which disrupts their integrity. This binding is facilitated by the high affinity of bismuth for thiol groups within bacterial proteins, leading to protein denaturation and cell death.

While specific minimum inhibitory concentration (MIC) data for this compound is not always detailed, studies on the closely related compound, bismuth subsalicylate (BSS), provide a clear indication of the antimicrobial spectrum of bismuth salts. The activity of BSS has been tested against numerous pathogenic bacteria, with notable efficacy against anaerobic bacteria. nih.gov A summary of these findings is presented in the table below.

| Bacterial Strain | Type | MIC90 (μg/mL) |

|---|---|---|

| Clostridium difficile | Anaerobic | 128 |

| Bacteroides fragilis group | Anaerobic | 512 |

| Salmonella | Aerobic | 2048 |

| Shigella | Aerobic | 2048 |

| Pseudomonas | Aerobic | 6144 |

Data derived from studies on Bismuth Subsalicylate (BSS) against various pathogenic bacteria. MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of strains. nih.gov

Other research has noted that commercially available medicinal bismuth compounds show MIC values against Helicobacter pylori ranging from 8 to 12.5 µg/mL. nih.gov Furthermore, bismuth-containing complexes have demonstrated significant activity against multi-drug resistant strains of Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria such as Acinetobacter baumannii. monash.edursc.org

Investigations at the molecular level reveal that bismuth's biological activity stems from its ability to interact with a range of essential proteins. Metallomic and metalloproteomic approaches have been instrumental in identifying the protein targets of bismuth within pathogens.

A primary mechanism is bismuth's interaction with metal-binding sites in proteins, often displacing essential metal cofactors. For example, bismuth can inhibit bacterial enzymes like metallo-β-lactamases by displacing the Zn(II) cofactor, which is critical for their function. Bismuth compounds have been shown to bind to several key proteins, including human serum transferrin, lactoferrin, and serum albumin. The binding to iron-transport proteins like lactoferrin is thought to be a pathway through which bismuth enters bacterial cells, essentially hijacking the pathogen's iron-uptake system.

Inside the pathogen, such as H. pylori, bismuth does not act on a single target but rather interacts with multiple proteins. It has been shown to bind to "hub" proteins, which are highly connected proteins central to numerous cellular processes. This multi-target action disrupts various pathways simultaneously, including cellular processes, oxidative stress resistance, and energy metabolism. This multifaceted mechanism is believed to be why the development of bacterial resistance to bismuth is exceptionally low.

In Vivo Animal Models

The hemostatic properties of this compound have been effectively demonstrated using in vivo animal models, particularly the rat tail bleeding model. This model is considered ideal for observing bleeding after the administration of antiplatelet drugs. In these studies, a standardized injury, such as tail amputation, is created, and the effect of a topical agent on bleeding parameters is measured.

One key study utilized Wistar rats, including a cohort treated with clopidogrel (B1663587) to induce delayed platelet aggregation, mimicking conditions in anticoagulated patients. Following tail amputation, the wounds were treated with either a saline-soaked gauze (control) or a this compound solution. The results showed that this compound significantly reduced both bleeding time and bleeding volume compared to the saline control. researchgate.net This effect was observed in both normal rats and the clopidogrel-treated rats, indicating its efficacy even when the natural clotting process is impaired. researchgate.net Furthermore, secondary bleeding, a common issue in anticoagulated states, was completely prevented in the groups treated with this compound. researchgate.net

| Treatment Group | Mean Bleeding Time (seconds) | Mean Bleeding Volume (μL) | Secondary Bleeding Incidence (%) |

|---|---|---|---|

| Normal + Saline (Control) | 222.86 | 158.57 | 14% |

| Normal + this compound | 104.29 | 52.86 | 0% |

| Clopidogrel + Saline | > 600 | 422.86 | 100% |

| Clopidogrel + this compound | 152.86 | 84.29 | 0% |

Data from a rat tail bleeding model demonstrating the hemostatic effect of this compound. researchgate.net

The assessment of this compound's effect on wound healing in animal models has yielded varied results depending on the tissue type being studied.

Research on skin wounds in Wistar rats has provided another perspective. Multiple studies creating full-thickness punch biopsy wounds on the backs of rats found no significant histological or histometric differences between wounds treated with this compound and those treated with saline. nih.govnih.govscielo.br The analysis of inflammatory response, collagen production (types I and III), and angiogenesis showed no statistical differences between the test and control groups at various time points (e.g., 3, 7, and 14 days). nih.govnih.govscielo.br These studies concluded that this compound is biocompatible and does not interfere with the normal development of skin wound healing, being neither significantly harmful nor helpful to the process. nih.govnih.gov

Currently, there is a lack of available scientific literature documenting specific in vivo studies on the effect of this compound on the healing of the ocular surface or cornea.

| Animal Model | Tissue Type | Key Findings |

|---|---|---|

| Rat | Oral Mucosa | Negative influence; greater inflammatory reaction and delayed angiogenesis. nih.gov |

| Rat | Skin (Dorsal) | No significant interference with healing; comparable to saline control in inflammation, collagen, and angiogenesis. nih.govscielo.br |

| Dog | Oral Mucosa (Palate) | Effective hemostasis; did not interfere with overall tissue repair process. |

Studies on Gastrointestinal Effects and Microbial Inhibition

The investigation into the gastrointestinal effects and microbial inhibition properties of this compound has employed a range of in vitro and in vivo models. These methodologies are designed to elucidate the compound's mechanisms of action, particularly its astringent, protective, and antimicrobial activities within the gastrointestinal tract.

In vitro models are fundamental in assessing the direct antimicrobial effects of this compound. A common methodology involves agar (B569324) diffusion tests, where the compound is evaluated for its ability to inhibit the growth of specific microorganisms. For instance, studies have assessed the antibacterial activities of various bismuth compounds, including this compound, against oral pathogens such as Actinobacillus actinomycetemcomitans, Staphylococcus mutans, and methicillin-resistant Staphylococcus aureus (MRSA). These studies help determine the compound's spectrum of activity and relative potency compared to other agents.

Animal models, primarily rodent models, have been utilized to study the compound's effects on mucosal tissues and its potential role in inflammatory processes and healing. One experimental study used rats to assess the effects of this compound on the healing of oral mucosal injuries. In this model, standardized wounds were created, and the experimental group received a topical application of this compound. The outcomes were evaluated through histological analysis at different time points (e.g., 24 hours, three days, and seven days) to observe the inflammatory response, neovascularization, and collagen production compared to a control group treated with a saline solution. nih.govresearchgate.netnih.govdrugbank.com Such studies provide insights into the compound's tissue-level effects, although findings can be contradictory, with some studies showing delayed healing and others showing no significant impact. nih.govnih.gov

Another key area of research focuses on the compound's ability to modulate the gut microbiome and its byproducts. This compound is thought to act on odor-producing bacteria in the intestine. stitches.today Methodologies to study this include clinical trials where changes in stool odor and consistency are evaluated, often in specific patient populations such as those who have undergone bariatric surgery. stitches.today Furthermore, modern research is beginning to explore the effects of bismuth compounds on the gut microbiome using techniques like 16S rRNA sequencing to identify changes in bacterial populations. clinicaltrials.gov

Table 1: Selected Research Methodologies for Gastrointestinal and Microbial Studies

| Research Area | Methodology/Model | Organism/System | Key Parameters Measured | Reference Example |

|---|---|---|---|---|

| Microbial Inhibition | Agar Diffusion Test | A. actinomycetemcomitans, MRSA | Zone of inhibition, reduction rate of colonies | Evaluation of antibacterial activities of bismuth compounds. nih.govnih.gov |

| Gastrointestinal Mucosal Effects | Rat Oral Mucosal Wound Model | Wistar Rats | Inflammatory reaction, vessel proliferation, collagen production (histological analysis) | Experimental study on oral mucosa inflammation and angiogenesis. nih.govresearchgate.net |

| Gastrointestinal Odor Reduction | Human Clinical Trial (Post-LDS) | Human subjects | Gastrointestinal Quality of Life Index (GIQLI), stool character | RCT on patients with complaints of smelly stools post-Loop Duodenal Switch. stitches.todaynih.govresearchgate.net |

Human Clinical Research Methodologies

Randomized Controlled Trials in Surgical Contexts (e.g., Adenotonsillectomy)

Randomized controlled trials (RCTs) have been the primary methodology for evaluating the efficacy of this compound as a hemostatic agent in surgical settings, particularly in adenotonsillectomy. These studies are typically designed as prospective, randomized trials to compare outcomes between a group receiving this compound and a control group.

In a typical RCT design, patients scheduled for adenotonsillectomy are randomly assigned to either the experimental group, where this compound (often mixed with adrenaline to form a paste) is applied topically to the tonsillar fossae after tonsil removal, or a control group, which receives a placebo or no topical hemostatic agent. nih.govnih.govresearchgate.net Key outcome measures that are meticulously recorded and compared include:

Intraoperative blood loss: Measured by weighing swabs or using suction collection.

Operating time: The total duration of the surgical procedure.

Time to achieve hemostasis: The time required to stop bleeding from the tonsillar fossae. researchgate.net

Number of ties or sutures required: A quantifiable measure of the need for additional hemostatic interventions. nih.govresearchgate.net

Incidence of postoperative hemorrhage: Tracking both primary (within 24 hours) and secondary (after 24 hours) bleeding events.